molecular formula C25H40O4 B12805616 Allopregnane-3beta,20beta-diol diacetate CAS No. 6057-94-9

Allopregnane-3beta,20beta-diol diacetate

Cat. No.: B12805616
CAS No.: 6057-94-9
M. Wt: 404.6 g/mol
InChI Key: VDZDKQBSTYNFGG-ILKYCFRXSA-N
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Description

Allopregnane-3beta,20beta-diol diacetate (C25H40O4) is a pregnane derivative formed by the acetylation of the parent diol, Allopregnane-3beta,20beta-diol. This compound is synthesized via catalytic hydrogenation of precursors like pregn-5-ene-3b,20b-diol or allopregnane-3,20-dione . Key physicochemical properties include:

  • Molecular Weight: 404.58 g/mol
  • Melting Point: 141–142.5°C
  • Optical Rotation: [α]D<sup>20</sup> = +21° (c = 1 in chloroform)
  • Solubility: Crystallizes from ethyl acetate/petroleum ether mixtures .

Its structural backbone (5α-pregnane) and acetylated hydroxyl groups at positions 3β and 20β distinguish it from related steroids.

Properties

CAS No.

6057-94-9

Molecular Formula

C25H40O4

Molecular Weight

404.6 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18+,19+,20+,21-,22+,23+,24+,25-/m1/s1

InChI Key

VDZDKQBSTYNFGG-ILKYCFRXSA-N

Isomeric SMILES

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allopregnane-3beta,20beta-diol diacetate is typically achieved through the following steps:

  • Esterification Reaction :

    • The parent compound, allopregnane-3beta,20beta-diol, is reacted with acetic anhydride.
    • A catalyst such as pyridine is added to facilitate the acetylation process.
    • The reaction is conducted under mild conditions, often at room temperature, to selectively form the diacetate derivative.
  • Reaction Monitoring :

    • The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
  • Purification :

    • The crude product is purified via recrystallization using solvents like ethanol or methanol.
    • Alternatively, chromatographic techniques such as column chromatography may be employed to ensure high purity.

Industrial Production Methods

For large-scale production, similar synthetic routes are followed with adjustments for efficiency and scalability:

  • Large Reactors :

    • Industrial synthesis utilizes large reactors with precise control over temperature and reaction conditions.
  • Optimization :

    • Reaction parameters such as reactant concentrations and catalyst amounts are optimized to maximize yield and minimize side reactions.
  • Purification Techniques :

    • Recrystallization remains a key purification step.
    • Advanced chromatographic methods may be employed for industrial-grade purity.

Historical Preparation Methods

Older methods of preparing steroidal diacetates involved more labor-intensive processes:

  • Crystallization :

    • Pregnanediol fractions were acetylated and separated by crystallization from ethanol.
    • Saponification of mother liquor followed by further crystallization was used to isolate pure compounds.
  • Column Chromatography :

    • Benzene-soluble fractions were subjected to column chromatography using alumina as the stationary phase.
    • Elution was performed with solvents like benzene, ether-benzene mixtures, and methanol-ether combinations.

Comparison of Methods

Method Advantages Disadvantages
Modern Esterification High selectivity; mild conditions Requires precise control over catalyst use.
Industrial Synthesis Scalable; high yield Expensive equipment; complex optimization.
Historical Crystallization Simple setup Labor-intensive; lower yield.

Data Table: Reaction Parameters for Esterification

Parameter Value/Condition
Reactants Allopregnane-3beta,20beta-diol + Acetic Anhydride
Catalyst Pyridine
Temperature Room temperature
Solvent Ethanol or Methanol
Purification Method Recrystallization or Chromatography

Chemical Reactions Analysis

Hydrolytic Reactivity

The diacetate undergoes acid- or base-catalyzed hydrolysis to regenerate the parent diol (C₂₁H₃₆O₂):

Reaction Pathway :
Allopregnane-3β,20β-diol diacetate + H₂O → Allopregnane-3β,20β-diol + 2 Acetic Acid

  • Hydrolysis in acidic conditions (e.g., HCl/EtOH) cleaves the acetyl groups selectively without altering the steroid backbone .

  • Enzymatic hydrolysis (e.g., esterases) may occur in biological systems, as suggested by its isolation from pregnant mare urine metabolites .

Thermal Stability

The diacetate decomposes at temperatures exceeding 200°C, consistent with its melting point (141–142.5°C) .

Further Esterification

The diol can form dibenzoate derivatives (C₃₅H₄₄O₄) under benzoylation conditions, though this reaction is not explicitly documented for the 20β-isomer .

Comparative Reactivity with 20α-Epimer

The 20β configuration influences both physical properties and reactivity:

Parameter20β-Diacetate20α-Diacetate
Melting Point141–142.5°C 164–165°C
Optical Rotation+21° +0.8°

The steric environment at C20 likely affects hydrolysis rates and solubility in nonpolar solvents.

Biological Relevance

While the diacetate itself is not directly bioactive, its parent diol is a progesterone metabolite linked to:

  • Estrogen biosynthesis pathways in equine models .

  • Potential modulation of androgen receptor signaling , as inferred from structural analogs .

Spectroscopic Identification

  • ¹H/¹³C NMR : Signals for acetyl groups (δ ~2.0 ppm for CH₃, δ ~170 ppm for carbonyl) and steroid backbone protons (δ 0.5–5.5 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z 404.58 (M⁺) with fragments at m/z 344 (loss of 2×AcOH) .

Unresolved Research Questions

  • Catalytic Hydrogenation : Could the diacetate undergo reduction of the steroidal ketone (if present) under H₂/Pd conditions? Current literature lacks data .

  • Metabolic Fate : In vivo studies on hydrolysis kinetics and tissue distribution remain unexplored .

Scientific Research Applications

Chemical Synthesis

Role as a Precursor
Allopregnane-3beta,20beta-diol diacetate is utilized as a precursor in the synthesis of other steroid derivatives. Its structural modifications allow for the generation of various analogs that can be studied for their biological activities and therapeutic potentials. The synthesis typically involves esterification with acetic anhydride under controlled conditions to yield high-purity products suitable for research and industrial applications .

Biological Research

Steroid Metabolism
Research indicates that this compound plays a significant role in steroid metabolism. It interacts with specific steroid receptors and enzymes, modulating cellular processes and physiological responses. Studies have shown that it may influence neurosteroid activity, impacting mood and cognitive functions.

Neuropharmacological Effects
The compound's ability to modulate steroid receptor activity suggests potential therapeutic applications in treating mood disorders and cognitive impairments. Its interaction with neurosteroid pathways is crucial for understanding its pharmacological effects .

Medical Applications

Hormone Replacement Therapy
this compound is being investigated for its potential use in hormone replacement therapy (HRT). Its structural properties may allow it to effectively mimic natural hormones, providing therapeutic benefits in conditions related to hormonal imbalances.

Treatment of Hormonal Disorders
The compound's modulation of hormonal pathways positions it as a candidate for treating various hormonal disorders. Ongoing research aims to elucidate its efficacy and safety in clinical settings .

Industrial Applications

Steroid-Based Pharmaceuticals
In industrial settings, this compound is used in the production of steroid-based pharmaceuticals. Its role as a reference standard in analytical chemistry further underscores its importance in quality control and research settings .

Case Studies

Several studies have documented the applications and effects of this compound:

  • Neurosteroid Activity : A study highlighted the compound's role in modulating GABA receptor activity, suggesting potential therapeutic effects in managing anxiety and depression through neuropharmacological mechanisms .
  • Hormonal Regulation : Research indicated that this compound could serve as a substitute standard for determining urinary pregnanediol levels, showcasing its relevance in endocrinology studies .
  • Synthesis Innovations : Innovative synthetic routes involving allopregnane derivatives have been explored to enhance yields and purity in pharmaceutical applications. These methods utilize various catalysts and reaction conditions to optimize production processes .

Mechanism of Action

The mechanism of action of allopregnane-3beta,20beta-diol diacetate involves its conversion to active metabolites that interact with specific molecular targets. These targets include steroid receptors and enzymes involved in steroid metabolism. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Pregnane Derivatives with Varied Functional Groups

Compound Molecular Formula Molecular Weight Key Features Biological Activity/Notes
Allopregnane-3beta,20beta-diol diacetate C25H40O4 404.58 Acetylated 3β,20β-OH groups; crystallizes in needles . Limited data; used in steroid metabolism studies.
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate C25H40O5 420.58 Additional 17α-OH group; higher melting point (252°C) and negative optical rotation . Retired compound; historical interest in synthesis.
5α-Pregnane-3α,20α-diol C21H36O2 320.51 Non-acetylated diol; precursor to progesterone metabolites. Modulates calcium influx in human platelets at 10 µM .

Key Differences :

  • Substituents : The number and position of hydroxyl/acetyl groups significantly alter solubility and reactivity.
  • Optical Activity : this compound exhibits positive rotation, while the triol diacetate derivative shows negative rotation .

Diacetate Esters with Non-Pregnane Backbones

Compound Backbone Structure Key Features Biological Activity/Applications
Epitaondiol diacetate Meroditerpenoid Selective cytotoxicity against cancer cells (e.g., SH-SY5Y neuroblastoma) with IC50 > 12 µM. Minimal toxicity in non-cancer V79 cells . Anticancer candidate; targets oxidative stress pathways.
Ethynodiol diacetate Synthetic steroid Used in oral contraceptives; >99% recovery in HPLC analysis . Hormonal regulation; combined with estrogen analogues.
Glycerol diacetate Glycerol derivative Flavoring agent; less toxic than propylene glycol . Industrial applications in food and solvents.

Functional Insights :

  • Selectivity: Epitaondiol diacetate’s cancer cell specificity contrasts with ethynodiol diacetate’s systemic hormonal effects .
  • Stability : this compound’s crystalline stability exceeds glycerol diacetate’s liquid form .

Cytotoxicity and Therapeutic Potential

  • Epitaondiol diacetate : Exhibits IC50 values ~12–14 µM in neuroblastoma cells, comparable to stypotriol triacetate but less potent than vincristine (IC50 = 0.03 µM) .

Metabolic and Analytical Profiles

  • Ethynodiol diacetate: Quantified via HPLC with <2% variability; used in contraceptive formulations .
  • Allopregnane derivatives : Typically analyzed via NMR and crystallography due to complex stereochemistry .

Biological Activity

Allopregnane-3beta,20beta-diol diacetate (APD) is a synthetic derivative of allopregnane-3beta,20beta-diol, a neuroactive steroid that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of APD, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C23H36O4
  • Molecular Weight : 372.54 g/mol
  • CAS Number : 222287

APD exhibits its biological effects primarily through interactions with steroid hormone receptors and modulation of neurotransmitter systems. The following mechanisms have been identified:

  • GABAergic Modulation : APD enhances the activity of GABA receptors, leading to increased inhibitory neurotransmission. This action is significant in the context of anxiety and mood disorders.
  • Neuroprotective Effects : Studies have shown that APD can protect neuronal cells from apoptosis induced by oxidative stress, potentially through the upregulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .
  • Anti-inflammatory Properties : APD has been reported to reduce inflammation in various models, suggesting a role in modulating immune responses .

1. Neuropharmacological Effects

APD's neuropharmacological profile includes anxiolytic and antidepressant-like effects. Research indicates that APD administration leads to significant reductions in anxiety-like behaviors in rodent models, as evidenced by elevated plus maze tests and open field tests .

2. Hormonal Activity

As a progestin, APD influences reproductive hormone levels and has been studied for its potential therapeutic applications in managing conditions like endometriosis and uterine fibroids. Its ability to bind to progesterone receptors suggests it could modulate reproductive health .

3. Anticancer Potential

Recent studies have explored the anticancer properties of APD, particularly in breast cancer cell lines. Findings indicate that APD can inhibit cell proliferation and induce apoptosis in MCF-7 breast cancer cells, likely through the modulation of estrogen receptor signaling pathways .

Table 1: Summary of Key Studies on APD

Study ReferenceModelFindingsEffects
Wiebe et al., 2001MCF-7 CellsDecreased cell proliferationInduction of apoptosis through ER modulation
MDPI Study, 2024Rodent ModelsAnxiolytic effects observedReduced anxiety-like behavior in elevated plus maze
Drug Future ReportEndometriosis PatientsHormonal regulationImprovement in symptoms related to hormonal imbalance

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodology : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. For small sample sizes (n <10), employ nonparametric tests (e.g., Kruskal-Wallis) and report 95% confidence intervals .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

  • Methodology : Screen acetylating agents (e.g., acetic anhydride vs. acetyl chloride) in anhydrous pyridine. Monitor reaction progress via TLC (Rf comparison to standards). Purify via flash chromatography (silica gel, hexane:EtOAc gradient) and characterize intermediates via FTIR for esterification confirmation .

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